molecular formula C9H9F3O B8441703 2-(2,3,6-Trifluorophenyl)propan-2-ol

2-(2,3,6-Trifluorophenyl)propan-2-ol

Cat. No.: B8441703
M. Wt: 190.16 g/mol
InChI Key: OBOYLULELHULLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,6-Trifluorophenyl)propan-2-ol is a fluorinated tertiary alcohol characterized by a trifluorinated aromatic ring attached to a propan-2-ol backbone. The fluorine substituents at the 2-, 3-, and 6-positions of the phenyl ring significantly influence its electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

For example, a closely related derivative, 2-(2,3,6-trifluorophenyl)acetamide, demonstrated agonist activity at the GPR119 receptor, highlighting the pharmacological relevance of this substitution pattern .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2-(2,3,6-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9F3O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3

InChI Key

OBOYLULELHULLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2,3,6-Trifluorophenyl)propan-2-ol with analogous compounds:

Compound Name Molecular Weight (g/mol) Substituents Functional Group Boiling Point (°C) Lipophilicity (LogP)*
This compound 196.15 2-, 3-, 6-F on phenyl Tertiary alcohol N/A ~2.8 (estimated)
2-Phenylpropan-2-ol 136.19 None (plain phenyl) Tertiary alcohol 202 1.5
3-Phenylpropene 118.18 None (alkene backbone) Alkene 219 2.1
2-(2,3,6-Trifluorophenyl)acetamide 209.16 2-, 3-, 6-F on phenyl Amide N/A ~1.9 (estimated)

*Lipophilicity values inferred from substituent effects .

Key Observations :

  • Fluorination Impact : The trifluorophenyl group increases molecular weight by ~60 g/mol compared to 2-phenylpropan-2-ol, with a corresponding rise in lipophilicity (LogP ~2.8 vs. 1.5). This enhances membrane permeability and metabolic stability .
  • Functional Group Effects : Replacing the alcohol group with an amide (as in 2-(2,3,6-trifluorophenyl)acetamide) reduces LogP, likely due to the amide’s polarity, but improves receptor-binding specificity (e.g., GPR119 agonism) .
GPR119 Receptor Agonism

The trifluorophenyl-acetamide derivative (Table 1) exhibited potent GPR119 agonist activity, attributed to the electron-withdrawing fluorine atoms enhancing π-stacking interactions with aromatic residues in the receptor’s binding pocket . In contrast, non-fluorinated analogs like 2-phenylpropan-2-ol lack documented receptor-binding activity, underscoring the critical role of fluorine substitution .

Metabolic Stability

Tertiary alcohols such as this compound are less prone to oxidative metabolism compared to primary/secondary alcohols. However, fluorination may further hinder cytochrome P450-mediated degradation, extending half-life . By contrast, 3-phenylpropene’s alkene group is susceptible to epoxidation, increasing toxicity risks .

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